(2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine
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Overview
Description
(2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antifungal activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine typically involves the reaction of 6-phenylpyridazin-3-ylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
(2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives with potential pharmacological activities.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
6-Phenylpyridazin-3-ylamine: Shares the pyridazine core but lacks the methoxyethyl group.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the pyridazine core.
Uniqueness: (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine is unique due to the combination of the pyridazine core and the methoxyethyl group, which imparts distinct pharmacological properties. This combination enhances its potential as a therapeutic agent with anti-inflammatory and analgesic activities .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C13H15N3O/c1-17-10-9-14-13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,16) |
InChI Key |
VFKBHHXCZXVOQD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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